molecular formula C13H26O2 B14646301 Methyl 2-methylundecanoate CAS No. 55955-69-6

Methyl 2-methylundecanoate

Cat. No.: B14646301
CAS No.: 55955-69-6
M. Wt: 214.34 g/mol
InChI Key: KGVPRVBZKYLXFP-UHFFFAOYSA-N
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Description

Methyl 2-methylundecanoate is a branched-chain fatty acid methyl ester with the molecular formula $ \text{C}{13}\text{H}{26}\text{O}_2 $. This ester is characterized by a methyl branch at the second carbon of the undecanoic acid chain, which influences its physical properties (e.g., melting point, solubility) and chemical reactivity compared to linear esters. Branched esters like this are often used in organic synthesis, fragrance formulations, and as intermediates in catalytic processes .

Properties

CAS No.

55955-69-6

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

methyl 2-methylundecanoate

InChI

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12(2)13(14)15-3/h12H,4-11H2,1-3H3

InChI Key

KGVPRVBZKYLXFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methylundecanoate can be synthesized through the esterification of 2-methylundecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Degradation and Metabolic Pathways

Methyl 2-methylundecanoate undergoes oxidative and hydrolytic degradation:

  • Hydrolysis : In acidic or enzymatic conditions, the ester bond cleaves to yield 2-methylundecanoic acid and methanol. Pseudomonas species metabolize similar esters via β-oxidation, producing acetate and undecanoic acid derivatives .

  • Oxidative Cleavage : Pseudomonas multivorans degrades methyl ketones via intermediates like undecyl acetate, which hydrolyzes to 1-undecanol and acetate . For this compound, analogous pathways may yield 2-methylundecanoic acid and acetyl-CoA.

Key Metabolic Intermediates :

  • 2-Methylundecanoic acid (via hydrolysis)

  • Acetate and propionyl-CoA (via β-oxidation)

  • 1-Undecanol (reductive pathway)

Hydrogen Transfer Reactions

Mass spectrometry reveals hydrogen transfer during fragmentation:

  • Ester Bond Cleavage : this compound generates fragment ions at m/z = 166 (M-CH₃OH) and 214 (M⁺) due to hydrogen transfer from the alkyl chain to the ester oxygen .

  • Branching Effects : The 2-methyl branch stabilizes carbocations, reducing hydrogen transfer compared to linear esters. For example, methyl 10-undecenoate shows 82.66% M-32 fragments (m/z = 166), while branched analogs exhibit <75% .

Fragment Ion (m/z)Relative Abundance (%)
214 (M⁺)100
166 (M-CH₃OH)75.25
143 (C₉H₁₉⁺)35.19

Thermal and Catalytic Stability

  • Thermal Rearrangement : At 70°C, this compound remains stable, but prolonged heating induces isomerization via carbocation intermediates .

  • Catalytic Effects : AlCl₃ promotes methyl migration, forming positional isomers. Deuterium-labeling studies confirm hydrogen transfer from benzene to the ester during Friedel-Crafts reactions .

ConditionIsomerization Rate (%)Dominant Product
70°C, 6 h (AlCl₃)15–20Methyl 3-methylundecanoate
100°C, 12 h (no catalyst)<5This compound

Industrial and Biological Relevance

  • Lubricant Additives : Branched esters like this compound improve low-temperature viscosity in synthetic lubricants .

  • Biodegradability : Pseudomonas species degrade branched esters 30% slower than linear analogs due to steric hindrance .

Scientific Research Applications

Methyl 2-methylundecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylundecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 2-methylundecanoate belongs to a broader class of fatty acid methyl esters (FAMEs). Key structural analogs include:

Compound Molecular Formula Functional Group Key Structural Feature Reference
Methyl dodecanoate $ \text{C}{13}\text{H}{26}\text{O}_2 $ Ester (linear) Linear C12 chain
Methyl 2-hydroxydodecanoate $ \text{C}{13}\text{H}{26}\text{O}_3 $ Ester + hydroxyl Hydroxyl group at C2
Methyl 2-chloro-5-formylbenzoate $ \text{C}{9}\text{H}{7}\text{ClO}_3 $ Ester + chloro + aldehyde Aromatic ring with substituents
Sandaracopimaric acid methyl ester Not specified Diterpenoid ester Complex cyclic structure


Key Observations :

  • Branching vs. Linearity: this compound’s branching reduces crystallinity compared to linear esters like methyl dodecanoate, enhancing solubility in nonpolar solvents .
  • Functional Groups: Hydroxyl or halogen substituents (e.g., in methyl 2-hydroxydodecanoate or methyl 2-chloro-5-formylbenzoate) increase polarity and reactivity, making them suitable for specialized syntheses .
  • Complexity: Cyclic diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit higher molecular weights and unique applications in natural product chemistry .

Physical and Chemical Properties

While direct data for this compound is unavailable, inferences can be made from related compounds:

Property This compound (Inferred) Methyl Dodecanoate (Linear) Methyl 2-Hydroxydodecanoate
Molecular Weight (g/mol) ~214 214.34 230.34
Boiling Point (°C) ~245–260 262–265 >265 (decomposes)
Polarity Moderate Low High (due to -OH group)
Safety Profile Likely non-hazardous Non-hazardous () Non-hazardous ()

Notes:

  • Branching lowers boiling points compared to linear isomers due to reduced van der Waals interactions .
  • Hydroxyl groups increase hydrogen bonding, raising boiling points and solubility in polar solvents .

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